

FAM-DEALA-Hyp-YIPD: A Technical Guide for Researchers in Drug Discovery

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Compound of Interest

Compound Name: FAM-DEALA-Hyp-YIPD

Cat. No.: B15138321

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This technical guide provides an in-depth overview of the fluorescently labeled peptide, **FAM-DEALA-Hyp-YIPD**, a critical tool for researchers, scientists, and drug development professionals. This document details its application in studying protein-protein interactions, specifically focusing on the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor 1-alpha (HIF-1 α) signaling pathway.

Core Utility in Research

FAM-DEALA-Hyp-YIPD is a synthetic peptide corresponding to a portion of the HIF-1 α protein, labeled with the fluorophore 5-carboxyfluorescein (FAM). Its primary application in research is as a probe in Fluorescence Polarization (FP) displacement assays to investigate the binding of small molecules and other ligands to the VHL E3 ubiquitin ligase.^{[1][2][3][4]} By monitoring the displacement of this fluorescent peptide from VHL, researchers can effectively screen for and characterize inhibitors of the VHL/HIF-1 α interaction.^{[1][4]} This interaction is a critical regulator of cellular response to hypoxia and a key target in the development of therapeutics for cancer and other diseases.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with **FAM-DEALA-Hyp-YIPD** and its use in VHL binding assays.

Table 1: Physicochemical and Spectroscopic Properties of **FAM-DEALA-Hyp-YIPD**

Property	Value	Reference
Molecular Weight	1477.48 g/mol	[1]
Formula	C71H84N10O25	[1]
Excitation Maximum (λ_{ex})	485 nm	[1]
Emission Maximum (λ_{em})	520-535 nm	[1]
Binding Affinity (Kd) to VHL	180-560 nM	[3]

Table 2: IC50 Values of VHL Inhibitors Determined Using **FAM-DEALA-Hyp-YIPD**

Compound	IC50 (μ M)	Reference
DEALA-Hyp-YIPD (unlabeled)	0.91	[1][5]
Compound 1	> 100	[1]
Compound 2	~100	[1]
Compound 9	2.0	[6]

Experimental Protocols

Principle of the Fluorescence Polarization (FP)

Displacement Assay

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule. When a small fluorescent molecule, like **FAM-DEALA-Hyp-YIPD**, is unbound in solution, it tumbles rapidly, resulting in a low polarization value. Upon binding to a larger protein, such as VHL, its rotation is significantly slowed, leading to a high polarization value. In a displacement assay, a test compound that binds to the same site on VHL will compete with **FAM-DEALA-Hyp-YIPD**, causing the fluorescent peptide to be displaced and resulting in a decrease in the polarization signal. This change in polarization is directly proportional to the binding affinity of the test compound.

Detailed Protocol for a VHL/HIF-1 α FP Displacement Assay

The following protocol is a generalized procedure based on methodologies described in the literature.^{[1][4][6]} Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Materials:

- **FAM-DEALA-Hyp-YIPD**
- Recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)
- Assay Buffer (e.g., Phosphate-Buffered Saline, PBS)
- Test compounds (dissolved in a suitable solvent like DMSO)
- Black, low-volume 96-well or 384-well plates
- A plate reader capable of measuring fluorescence polarization

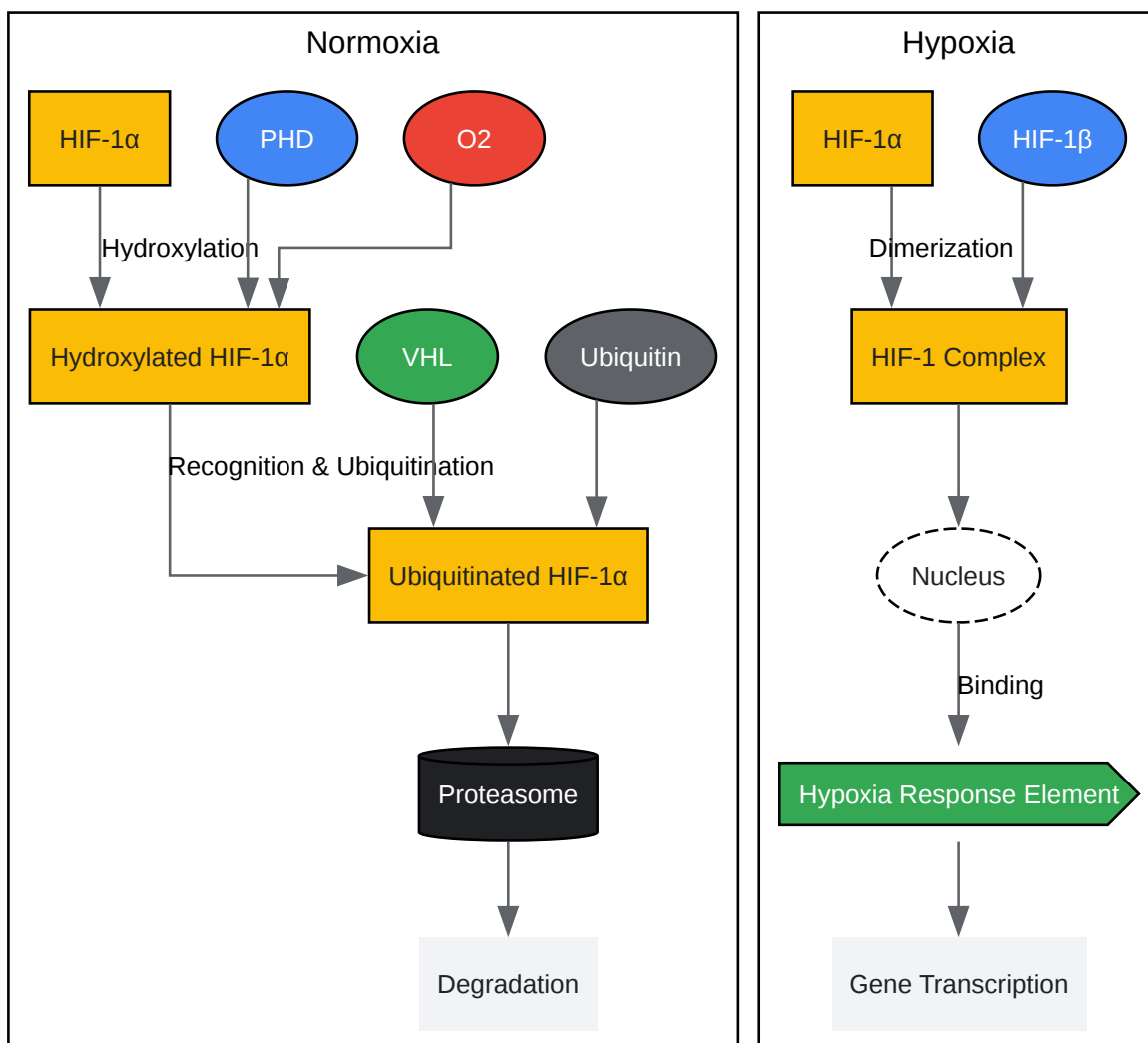
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **FAM-DEALA-Hyp-YIPD** in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.
 - Prepare a stock solution of the VHL protein complex in the assay buffer. The optimal concentration should be determined empirically but is often in the nanomolar range.
 - Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects the assay (typically $\leq 1\%$).
- Assay Setup:

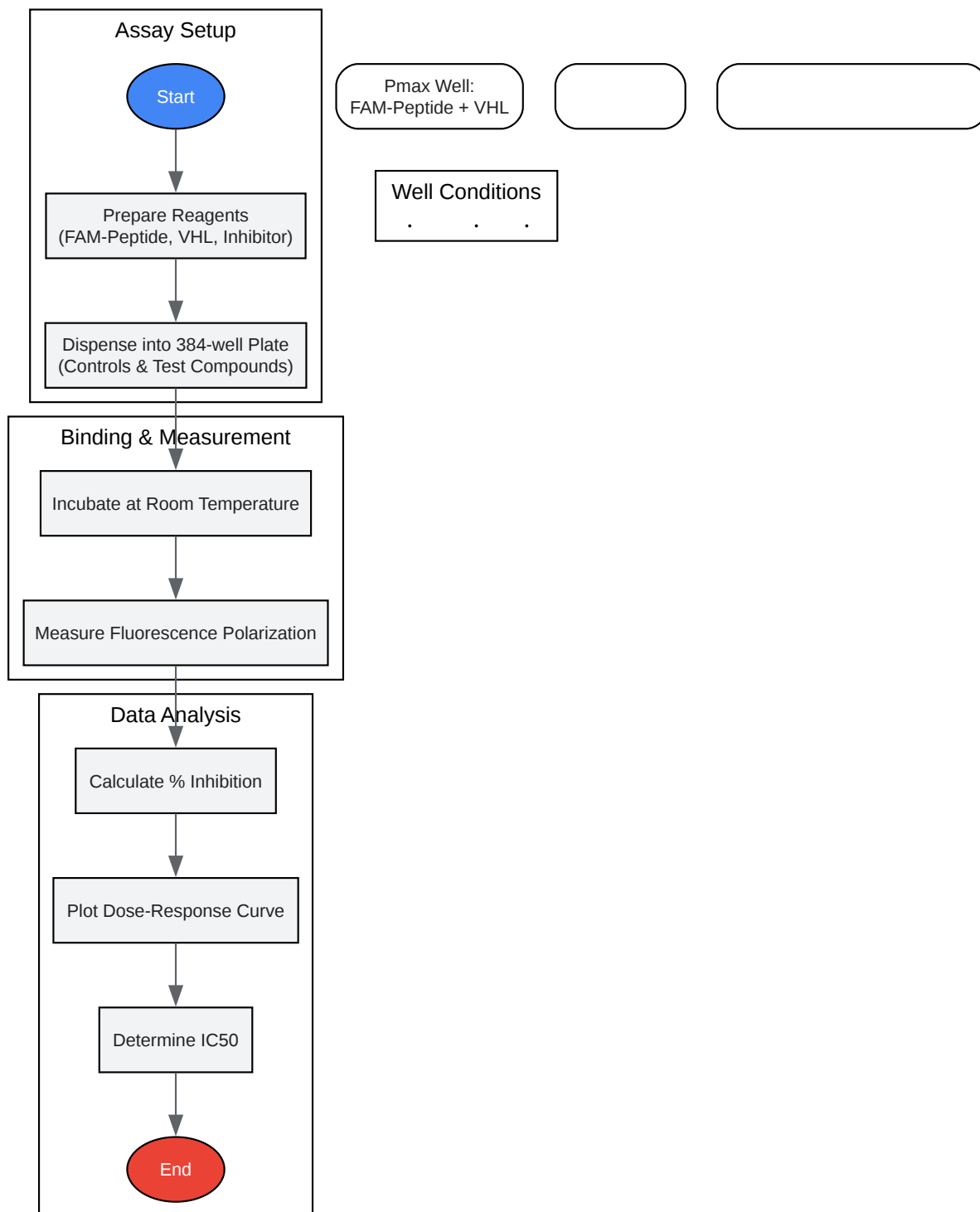
- Maximum Polarization Control (P_{max}): Add assay buffer, VHL protein, and **FAM-DEALA-Hyp-YIPD** to designated wells. This represents the signal of the fully bound peptide.
- Minimum Polarization Control (P_{min}): Add assay buffer and **FAM-DEALA-Hyp-YIPD** to designated wells (no VHL). This represents the signal of the free peptide.
- Test Wells: Add assay buffer, VHL protein, **FAM-DEALA-Hyp-YIPD**, and the serially diluted test compounds to the remaining wells.
- Incubation:
 - Seal the plate and incubate at room temperature for a predetermined period (e.g., 30 minutes to 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
- Measurement:
 - Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for FAM (e.g., 485 nm excitation and 535 nm emission).[6]
- Data Analysis:
 - Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_{sample} - P_{min}) / (P_{max} - P_{min})]) where P_{sample} is the polarization value of the test well.
 - Plot the percent inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.

VHL/HIF-1 α Signaling Pathway[Click to download full resolution via product page](#)VHL/HIF-1 α Signaling Pathway Diagram

Fluorescence Polarization Displacement Assay Workflow



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FP Displacement Assay Workflow

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